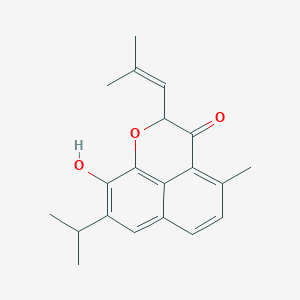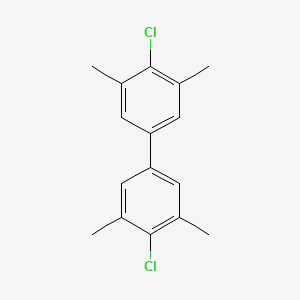
2-Chloro-4-methoxy-5-nitroaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-4-methoxy-5-nitroaniline is an organic compound with the molecular formula C7H7ClN2O3 It is a derivative of aniline, characterized by the presence of chloro, methoxy, and nitro substituents on the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
-
Nitration of 2-Chloro-4-methoxyaniline: : The synthesis of 2-Chloro-4-methoxy-5-nitroaniline typically begins with the nitration of 2-Chloro-4-methoxyaniline. This reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the reaction rate and prevent over-nitration. The reaction proceeds as follows:
2-Chloro-4-methoxyaniline+HNO3→this compound+H2O
-
Chlorination of 4-Methoxy-5-nitroaniline: : Another method involves the chlorination of 4-Methoxy-5-nitroaniline using chlorine gas or a chlorinating agent like thionyl chloride. This reaction is typically conducted in the presence of a catalyst such as iron(III) chloride to facilitate the substitution of the hydrogen atom with a chlorine atom.
Industrial Production Methods
In industrial settings, the production of this compound is often scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, which is crucial for large-scale synthesis.
化学反应分析
Types of Reactions
-
Reduction: : 2-Chloro-4-methoxy-5-nitroaniline can undergo reduction reactions to form 2-Chloro-4-methoxy-5-aminoaniline. This reaction is typically carried out using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride in hydrochloric acid.
-
Substitution: : The compound can participate in nucleophilic substitution reactions, where the chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides. These reactions are often facilitated by the presence of a base such as sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, tin(II) chloride in hydrochloric acid.
Nucleophiles: Amines, thiols, alkoxides.
Catalysts: Iron(III) chloride for chlorination, palladium for reduction.
Major Products
Reduction: 2-Chloro-4-methoxy-5-aminoaniline.
Substitution: Various substituted anilines depending on the nucleophile used.
科学研究应用
Chemistry
In organic synthesis, 2-Chloro-4-methoxy-5-nitroaniline is used as an intermediate for the preparation of more complex molecules. Its functional groups allow for further chemical modifications, making it a valuable building block in the synthesis of dyes, pigments, and pharmaceuticals.
Biology and Medicine
In medicinal chemistry, derivatives of this compound have been investigated for their potential biological activities. These compounds may exhibit antimicrobial, antifungal, or anticancer properties, making them candidates for drug development.
Industry
In the materials science industry, this compound is used in the production of specialty polymers and resins. Its unique chemical structure imparts desirable properties such as thermal stability and resistance to degradation, which are important for high-performance materials.
作用机制
The biological activity of 2-Chloro-4-methoxy-5-nitroaniline and its derivatives is often attributed to their ability to interact with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chloro and methoxy groups can influence the compound’s lipophilicity and ability to cross cell membranes, affecting its distribution and activity within the body.
相似化合物的比较
Similar Compounds
2-Chloro-4-methoxyaniline: Lacks the nitro group, making it less reactive in certain chemical reactions.
4-Methoxy-5-nitroaniline: Lacks the chloro group, which can affect its chemical reactivity and biological activity.
2-Chloro-5-nitroaniline: Lacks the methoxy group, which can influence its solubility and interaction with biological targets.
Uniqueness
2-Chloro-4-methoxy-5-nitroaniline is unique due to the presence of all three functional groups (chloro, methoxy, and nitro) on the benzene ring. This combination of substituents provides a balance of reactivity and stability, making it a versatile compound for various applications in research and industry.
属性
分子式 |
C7H7ClN2O3 |
|---|---|
分子量 |
202.59 g/mol |
IUPAC 名称 |
2-chloro-4-methoxy-5-nitroaniline |
InChI |
InChI=1S/C7H7ClN2O3/c1-13-7-2-4(8)5(9)3-6(7)10(11)12/h2-3H,9H2,1H3 |
InChI 键 |
BCQRKWDKIJWZRN-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C(=C1)Cl)N)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-(7-Oxo-2,3-dihydrofuro[3,2-g]chromen-2-yl)propyl 3-methylbut-2-enoate](/img/structure/B12102306.png)





![Tris[1-(2,6-dimethylphenyl)-2-phenyl-1H-imidazole]iridium(III)](/img/structure/B12102340.png)
![[(2R,3R,4S,5R,6R)-3,4,5-tribenzoyloxy-6-iodooxan-2-yl]methyl benzoate](/img/structure/B12102341.png)

![[5-(6-Aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] acetate](/img/structure/B12102351.png)

![3,5-dichloro-4-(4-(6-methylpyrimidin-4-ylamino)-3H-imidazo[4,5-c]pyridin-2-yl)benzonitrile](/img/structure/B12102358.png)
